molecular formula C28H38N6O5 B587087 N-Boc-N-desethyl Acetildenafil CAS No. 1246820-46-1

N-Boc-N-desethyl Acetildenafil

Cat. No.: B587087
CAS No.: 1246820-46-1
M. Wt: 538.649
InChI Key: YPOYLHNWQKDIMR-UHFFFAOYSA-N
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Description

N-Boc-N-desethyl Acetildenafil is a chemical compound with the molecular formula C28H38N6O5 and a molecular weight of 538.64 g/mol . It is a derivative of Acetildenafil, which is known for its structural similarity to Sildenafil, a well-known phosphodiesterase type 5 inhibitor used in the treatment of erectile dysfunction. This compound is primarily used in scientific research and is not intended for diagnostic or therapeutic use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-N-desethyl Acetildenafil typically involves the protection of the amine group in Acetildenafil using tert-butoxycarbonyl (Boc) anhydride. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium bicarbonate. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

The process may include additional purification steps such as recrystallization or chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Boc-N-desethyl Acetildenafil can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a variety of substituted products depending on the nucleophile used .

Mechanism of Action

The mechanism of action of N-Boc-N-desethyl Acetildenafil involves the inhibition of phosphodiesterase type 5, an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting this enzyme, the compound increases the levels of cGMP, leading to the relaxation of smooth muscle cells and increased blood flow . This mechanism is similar to that of Sildenafil, although this compound is primarily used for research purposes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Boc-N-desethyl Acetildenafil is unique due to its specific chemical structure, which includes the Boc-protected amine group. This modification allows for its use as a reference standard in analytical methods and provides insights into the structure-activity relationships of phosphodiesterase inhibitors .

Properties

IUPAC Name

tert-butyl 4-[2-[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]-2-oxoethyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N6O5/c1-7-9-20-23-24(32(6)31-20)26(36)30-25(29-23)19-16-18(10-11-22(19)38-8-2)21(35)17-33-12-14-34(15-13-33)27(37)39-28(3,4)5/h10-11,16H,7-9,12-15,17H2,1-6H3,(H,29,30,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPOYLHNWQKDIMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCN(CC4)C(=O)OC(C)(C)C)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246820-46-1
Record name N-Boc-N-desethyl acetildenafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246820461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-BOC-N-DESETHYL ACETILDENAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B52P0B9G6D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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